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Digoxigenin end-labeling of oligonucleotides for EMSA

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An Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-nucleic acid interactions. This method relies on the principle that a protein-DNA or protein-RNA complex migrates more slowly than the free nucleic acid probe through a non-denaturing polyacrylamide gel, causing a "shift" in the migration of the labeled probe.[1][2][3][4]

Traditionally, these probes were labeled with radioactive isotopes like ³²P. However, due to safety concerns, handling restrictions, and the short half-life of radioisotopes, non-radioactive labeling methods have become a preferred alternative.[1][5][6][7] Among these, the digoxigenin (DIG) system offers a sensitive, stable, and safe option for labeling and detecting oligonucleotides in EMSA.[5][6][7][8]

This application note provides detailed protocols for the 3'-end labeling of oligonucleotides with digoxigenin-11-dideoxyuridine-triphosphate (DIG-11-ddUTP) and their subsequent use in a chemiluminescent EMSA.

Principle of Digoxigenin (DIG) End-Labeling

The labeling process utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the template-independent addition of a single DIG-11-ddUTP molecule to the 3'-hydroxyl (-OH) end of an oligonucleotide.[9][10][11][12] Because dideoxynucleotides (ddUTP) lack a 3'-OH group, the reaction terminates after the addition of a single labeled nucleotide. This method is versatile and can be used for both single-stranded and double-stranded DNA, regardless of whether the ends are blunt or have 5' or 3' overhangs.[9][11][13]



Advantages of the DIG System for EMSA

- Enhanced Safety: Completely eliminates the risks and regulatory burdens associated with radioactive materials.[1][5][6][7]
- Probe Stability: DIG-labeled oligonucleotides are highly stable and can be stored for at least a year at -20°C without loss of function, in stark contrast to ³²P-labeled probes which have a half-life of about two weeks.[5][6][14]
- High Sensitivity: The chemiluminescent detection method provides sensitivity comparable to that of radioactive probes.[5][6]
- Labeling Specificity: The addition of a single DIG molecule at the 3'-end minimizes the risk of interfering with the protein's binding to its recognition sequence.[9][10][11]

Experimental Workflow Overview

The overall process involves three main stages: labeling the oligonucleotide with DIG, performing the binding reaction and electrophoretic separation, and finally, detecting the shifted bands via chemiluminescence.



Overall Experimental Workflow Probe Preparation Oligonucleotide DIG 3'-End Labeling Annealing (optional) **EMSA** Protein Extract Binding Reaction Native PAGE Detection Electroblotting Blocking Membrane Anti-DIG-AP Incubation Chemiluminescent Detection Signal Capture (Imager)

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Caption: Overall Experimental Workflow.



Quantitative Data Summary

For reproducible results, the concentration of each component in the labeling and binding reactions is critical. The following tables provide recommended concentration ranges.

Table 1: DIG 3'-End Labeling Reaction Components

| Component | Stock Concentration | Volume for 20 µL Reaction | Final Concentration/Amo unt |
|---|--------------------------|------------------------------|-----------------------------------|
| 5x Reaction Buffer | 5x | 4 μL | 1x |
| CoCl ₂ Solution | 25 mM | 4 μL | 5 mM |
| Annealed Oligonucleotide | 25 μM (100 pmol/4 μL) | 1-4 μL | 50 - 100 pmol |
| DIG-11-ddUTP | 1 mM | 1 μL | 50 μΜ |
| Terminal Transferase (TdT) | 2.5 - 400 U/μL | 1 μL | 2.5 - 400 Units |
| Nuclease-Free Water | - | To 20 μL | - |
| Note: Component amounts are based on typical kit protocols and may require optimization.[6][12] | | | |

Table 2: EMSA Binding Reaction Components



| Component | Stock Concentration | Volume for 20 µL Reaction | Final Concentration/Amo unt |
|--|------------------------|------------------------------|-----------------------------------|
| 5x-10x Binding Buffer | 5x-10x | 2-4 μL | 1x |
| Nuclear/Cell Extract | 1-5 μg/μL | 1-5 μL | 1-10 μg |
| Poly [d(I-C)] | 1 μg/μL | 1 μL | 50 ng/μL |
| DIG-labeled Probe | 10-50 fmol/μL | 1 μL | 10-50 fmol |
| Unlabeled Competitor (Optional) | 1-10 pmol/μL | 1 μL | 50-500 fold molar excess |
| Nuclease-Free Water | - | To 20 μL | - |
| Note: The optimal amount of protein extract and competitor DNA must be determined empirically.[13][15] | | | |

Table 3: Comparison of Probe Labeling Methods



| Feature | ³² P End-Labeling | DIG End-Labeling |
|--|---|---------------------------------|
| Label | Radioactive Isotope (32P) | Digoxigenin Hapten |
| Safety | Hazardous, requires special handling and disposal | Non-hazardous |
| Probe Half-Life | ~14 days | >1 year at -20°C |
| Detection Method | Autoradiography | Chemiluminescence/Colorimet ric |
| Detection Time | Hours to days | Minutes to hours |
| Sensitivity | Very high | High, comparable to radioactive |
| Source: Information compiled from multiple sources.[4][5][6] | | |

Experimental Protocols

Protocol 1: Annealing of Complementary Oligonucleotides

If starting with two single-stranded, complementary oligonucleotides, they must first be annealed to form a double-stranded probe.

- In a microcentrifuge tube, combine 1 nmol of each complementary oligonucleotide.
- Add annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl) to a final volume of 50 μ L.
- Heat the mixture to 95°C for 10 minutes.
- Allow the mixture to cool slowly to room temperature over 2-3 hours. This can be done by turning off the heat block and leaving the tube in it.
- The annealed, double-stranded oligonucleotide is now ready for labeling.



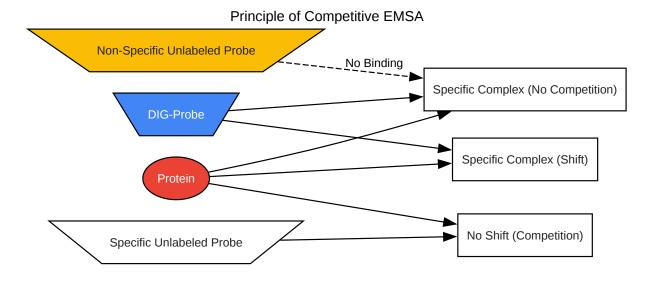
Protocol 2: DIG 3'-End Labeling of Oligonucleotides

This protocol is for a standard 20 µL labeling reaction.

- On ice, add the following reagents to a sterile microcentrifuge tube in the order listed:
 - $\circ~$ Nuclease-free water to bring the final volume to 20 $\mu L.$
 - 4 μL of 5x Reaction Buffer.
 - 4 μL of 25 mM CoCl₂ solution.
 - 100 pmol of the double-stranded oligonucleotide probe from Protocol 1.[6]
 - \circ 1 μ L of 1 mM DIG-11-ddUTP solution.
 - 1 μL of Terminal Transferase (TdT).
- Mix the components gently by pipetting. Do not vortex.
- Incubate the reaction at 37°C for 30-60 minutes.[6][10]
- Stop the reaction by adding 2 μL of 0.2 M EDTA (pH 8.0).
- (Optional but recommended) Precipitate the labeled DNA by adding 2 μL of 4 M LiCl and 60 μL of ice-cold 100% ethanol. Incubate at -70°C for 2 hours or -20°C overnight.[6]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the DNA.
- Carefully remove the supernatant and resuspend the pellet in 20-50 μL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
- The DIG-labeled probe is ready for use and can be stored at -20°C.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)





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Caption: Principle of Competitive EMSA.

- Set up the binding reactions in microcentrifuge tubes on ice. The total volume is typically 20 μ L.
- Add the following components in the specified order:
 - Nuclease-free water.
 - 2 μL of 10x Binding Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 600 mM KCl, 20 mM
 EDTA, 20 mM DTT, 120% glycerol).
 - 1 μL of 1 μg/μL Poly [d(I-C)] (a non-specific competitor to reduce non-specific binding).[13]
 - Nuclear or cell extract (start with 3-5 μg and optimize).
- For competition assays, add the unlabeled competitor probe at this stage:
 - Specific Competitor: Add a 50 to 500-fold molar excess of the same oligonucleotide sequence, but unlabeled. Incubate for 15 minutes at room temperature.[15]



- Non-specific/Mutant Competitor: Add an equivalent molar excess of an unrelated or mutated oligonucleotide sequence to confirm binding specificity.
- Add 1 μL of the DIG-labeled probe (typically 20-50 fmol).
- Incubate the complete reaction mixture at room temperature for 15-30 minutes.
- Add 2 μL of 6x Loading Dye (e.g., glycerol-based, without SDS).
- Load the samples onto a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
- Run the gel at 10-15 V/cm in a cold room (4°C) until the loading dye has migrated approximately two-thirds of the way down the gel.[17]

Protocol 4: Transfer and Chemiluminescent Detection

- Transfer: After electrophoresis, electroblot the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) at 380-400 mA for 45-60 minutes in 0.5x TBE buffer.[14]
- Crosslinking: UV-crosslink the DNA to the membrane according to the manufacturer's instructions for the crosslinker.
- Blocking: Block the membrane by incubating it in 20 mL of blocking solution (e.g., 1x Maleic Acid Buffer with 1% Blocking Reagent) for 30-60 minutes at room temperature with gentle agitation.[5]
- Antibody Incubation: Dilute the Anti-Digoxigenin-AP (Alkaline Phosphatase) conjugate 1:10,000 to 1:20,000 in blocking solution. Incubate the membrane in this solution for 30 minutes at room temperature.[5][18]
- Washing: Wash the membrane twice for 15-20 minutes each in 100-200 mL of wash buffer (e.g., Maleic Acid Buffer with 0.3% Tween 20).[5]
- Equilibration: Equilibrate the membrane in 50 mL of detection buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl) for 5 minutes.
- Detection: Place the membrane on a clean, flat surface (like a sheet protector). Apply 1 mL of a chemiluminescent substrate (e.g., CSPD® or CDP-Star®) evenly over the surface.



Incubate for 5-10 minutes.

• Signal Capture: Remove excess substrate and place the membrane in a plastic wrap or sheet protector. Expose it to an X-ray film or a chemiluminescence imager to capture the signal. Exposure times can range from 5 minutes to 1 hour depending on signal strength.[5]

Troubleshooting

Table 4: Common EMSA Problems and Solutions



| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|--|
| No Signal or Weak Signal | Inefficient probe labeling. | Check labeling efficiency via dot blot against a labeled control.[5][14] |
| Inefficient transfer to membrane. | Verify transfer efficiency by staining the gel with Ethidium Bromide after transfer. Use a positively charged nylon membrane.[14][19] | |
| Inactive protein or insufficient amount. | Use fresh protein extract. Add protease inhibitors. Increase the amount of extract in the binding reaction.[13][19] | |
| Sub-optimal binding conditions. | Optimize salt concentration (KCl), glycerol, and MgCl ₂ in the binding buffer.[13][19] | _ |
| High Background/Smears | Too much protein extract. | Reduce the amount of protein extract in the binding reaction. [19] |
| Insufficient non-specific competitor. | Increase the amount of Poly [d(I-C)]. Try a different competitor like sonicated salmon sperm DNA.[13][19] | |
| DNA-protein complexes dissociated during electrophoresis. | Run the gel at 4°C with cold running buffer.[19] | _ |
| Non-specific Bands | Protein binding to probe non- specifically. | Increase the amount of non- specific competitor DNA. Pre- incubate the extract with the competitor before adding the labeled probe.[2][13][19] |



| Shifted band is not reduced by specific unlabeled competitor. | The observed shift is likely due to a non-specific interaction. Redesign the probe or optimize binding conditions. [15][19] | |
|---|---|---|
| Shifted Band in Free Probe Lane | Probe is not fully denatured or has secondary structures. | This is a common artifact with some kits. Ethanol precipitation after labeling can help remove unincorporated nucleotides and other reagents that might cause this.[20] |

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